4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
4-bromo-3-fluoro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGYBUAZRNKVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with substituted pyridines or pyridine precursors, which are then functionalized to introduce the trifluoromethyl group and halogens at the desired positions. The trifluoromethyl group is introduced either by:
- Using trifluoroacetyl derivatives in cyclocondensation reactions.
- Halogenation of trifluoromethylated pyridines.
For example, 2-chloro-4-(trifluoromethyl)pyridine is a key intermediate, which can be further functionalized to introduce bromine and fluorine substituents at specific positions.
Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine (Key Intermediate)
A recent patented method (CN116425671A) describes an industrially feasible synthesis of 2-chloro-4-(trifluoromethyl)pyridine, which can serve as a precursor for further halogenation to obtain the target compound. The process involves:
- Step 1: Reaction of vinyl n-butyl ether with trifluoroacetic anhydride in the presence of an acid-binding agent (e.g., pyridine) to form 4-butoxy-1,1,1-trifluoro-3-en-2-one.
- Step 2: Condensation of this intermediate with trimethylphosphonoacetate under basic conditions to yield a mixture of isomers.
- Step 3: Cyclization with ammonium acetate in a high-boiling solvent (formamide) to form 2-hydroxy-4-(trifluoromethyl)pyridine.
- Step 4: Chlorination of the hydroxy compound using thionyl chloride (SOCl2) in a solvent like 1,2-dichloroethane to obtain 2-chloro-4-(trifluoromethyl)pyridine.
This method is characterized by mild reaction conditions, high yields (up to 92% in the chlorination step), and scalable industrial applicability.
Reaction Conditions and Optimization
Table 1: Representative Reaction Conditions for Key Steps in the Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
| Step | Reactants & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Formation of 4-butoxy-1,1,1-trifluoro-3-en-2-one | Vinyl n-butyl ether, trifluoroacetic anhydride, pyridine, dichloromethane | -10 to 25 | 6-18 | 95.2 | Acid-binding agent controls trifluoroacetic acid byproduct |
| 2. Condensation with trimethylphosphonoacetate | Methanol, sodium methylate, nitrogen atmosphere | -10 to 25 | 4 | 94.0 | Avoids side reactions by optimized base and solvent |
| 3. Cyclization with ammonium acetate | Formamide, nitrogen atmosphere | 150-170 (opt. 160) | 8-16 | 74.0 | High boiling solvent facilitates ring closure |
| 4. Chlorination to 2-chloro derivative | Thionyl chloride, 1,2-dichloroethane, DMF catalyst | 50-120 (opt. 110) | 4-10 | 92.0 | Reflux conditions for efficient chlorination |
Research Findings and Advantages of the Method
- The use of vinyl n-butyl ether as a starting material avoids low-boiling, more hazardous vinyl ethers, improving industrial safety.
- The acid-binding agent (e.g., pyridine) effectively neutralizes trifluoroacetic acid formed during the reaction, preventing product loss and facilitating purification.
- Optimized molar ratios and reaction temperatures minimize side reactions, improving overall yields.
- The method is suitable for scale-up due to mild conditions and high yields.
- The chlorination step uses thionyl chloride with catalytic DMF under reflux, a well-established and efficient chlorination method.
- The process allows for the synthesis of stable intermediates, which can be further functionalized to introduce bromine and fluorine substituents at desired positions.
Summary Table of Preparation Methods for this compound
| Method | Key Intermediate | Halogenation Strategy | Advantages | Limitations |
|---|---|---|---|---|
| Pyridine ring construction from trifluoromethylated building blocks | 2-Hydroxy-4-(trifluoromethyl)pyridine | Chlorination with SOCl2, followed by bromination and fluorination | Mild conditions, high yield, scalable | Multi-step, requires careful control of regioselectivity |
| Chlorine/fluorine exchange on chlorotrifluoromethylpyridines | 2-Chloro-4-(trifluoromethyl)pyridine | Halogen exchange using fluorinating agents; bromination via electrophilic substitution | Direct introduction of fluorine, flexible | Requires handling of hazardous reagents |
| Direct trifluoromethylation of halogenated pyridines | Halogenated pyridine substrates | Trifluoromethyl copper reagents for substitution | Potential for late-stage functionalization | Lower yields, expensive reagents |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogenation Effects
The reactivity, physical properties, and biological activity of pyridine derivatives are highly dependent on the positions and types of substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties Comparison
Biological Activity
4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and applications in scientific research.
The chemical formula for this compound is C₅H₂BrF₄N. Its unique structure, characterized by the presence of bromine and fluorine atoms along with a trifluoromethyl group, enhances its reactivity and interaction with biological targets. The molecular structure is crucial for its role as an inhibitor in various biochemical pathways.
2.1 Enzyme Inhibition
This compound has been identified as a selective inhibitor of Class IIa histone deacetylases (HDACs). HDACs play a critical role in the regulation of gene expression through the modification of histones, affecting chromatin structure and gene transcription. Inhibition of these enzymes can lead to increased acetylation of histones, which has therapeutic implications for diseases such as cancer and neurodegenerative disorders like Huntington’s disease.
2.2 Cellular Effects
This compound influences cellular functions by modulating signaling pathways and gene expression. Its ability to alter metabolic enzyme activity can lead to significant changes in cellular metabolism and overall cell function. For instance, studies indicate that it affects metabolic flux and metabolite levels in treated cells.
The compound's biological activity is primarily attributed to its binding affinity for specific enzyme active sites. The presence of halogen atoms (bromine and fluorine) contributes to its high reactivity, allowing it to form stable complexes with target enzymes. This interaction can result in either inhibition or activation, depending on the specific enzyme involved.
4.1 Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable building block for synthesizing novel pharmaceutical agents. Its derivatives have been explored for their potential in treating various diseases due to their biological activity against specific targets.
4.2 Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties, particularly against resistant strains of Mycobacterium tuberculosis. Derivatives containing similar structural features have shown promising results in inhibiting bacterial growth, indicating potential applications in developing new antibiotics .
5. Case Studies and Experimental Findings
Table 1: Summary of Biological Activities
6. Conclusion
The biological activity of this compound underscores its potential as a versatile compound in both research and therapeutic contexts. Its ability to inhibit key enzymes involved in critical biological processes makes it a candidate for further exploration in drug development, particularly for conditions related to histone modification and microbial resistance.
Future studies should focus on the detailed mechanisms of action at the molecular level, as well as the synthesis of novel derivatives that could enhance its efficacy and specificity against targeted diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
